Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala
説明
Structure
2D Structure
特性
IUPAC Name |
4-[[2-[[2-[[1-[2-[2-[[5-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(1-carboxyethylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H82N14O16/c1-28(2)25-38(49(79)63-35(13-9-23-60-55(58)59)48(78)64-37(20-22-43(73)74)47(77)62-30(4)54(84)85)66-51(81)41-14-10-24-69(41)53(83)40(27-33-15-17-34(71)18-16-33)68-45(75)29(3)61-46(76)36(19-21-42(56)72)65-50(80)39(26-32-11-7-6-8-12-32)67-52(82)44(57)31(5)70/h6-8,11-12,15-18,28-31,35-41,44,70-71H,9-10,13-14,19-27,57H2,1-5H3,(H2,56,72)(H,61,76)(H,62,77)(H,63,79)(H,64,78)(H,65,80)(H,66,81)(H,67,82)(H,68,75)(H,73,74)(H,84,85)(H4,58,59,60) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKMMPBLQYIPCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H82N14O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390800 | |
| Record name | Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117592-22-0 | |
| Record name | Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing Thr Phe Gln Ala Tyr Pro Leu Arg Glu Ala As a Model Peptide in Biochemical Studies
In the realm of biochemistry, synthetic peptides serve as invaluable tools for dissecting complex biological processes. siriusgenomics.com A decapeptide, a short chain of ten amino acids, is of a sufficient length to form specific three-dimensional structures that can be recognized by enzymes and other proteins. nih.govnih.gov While there is no specific literature detailing the use of Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala as a model peptide, its availability for research suggests it could be employed in a variety of biochemical applications. moleculardepot.com
The constituent amino acids of this decapeptide encompass a range of properties, including hydrophobic, polar, acidic, and basic residues, which could allow for diverse molecular interactions.
Table 1: Amino Acid Composition and Properties
| Amino Acid | Three-Letter Code | One-Letter Code | Side Chain Property |
|---|---|---|---|
| Threonine | Thr | T | Polar, uncharged |
| Phenylalanine | Phe | F | Aromatic, hydrophobic |
| Glutamine | Gln | Q | Polar, uncharged |
| Alanine | Ala | A | Nonpolar, aliphatic |
| Tyrosine | Tyr | Y | Aromatic, polar |
| Proline | Pro | P | Nonpolar, aliphatic |
| Leucine | Leu | L | Nonpolar, aliphatic |
| Arginine | Arg | R | Basic, positively charged |
Historical and Current Significance in Protease Substrate and Inhibitor Investigations
The study of proteases, enzymes that cleave peptide bonds, has a long history intertwined with the development of synthetic peptides. pnas.orgnih.gov Initially, researchers used large, complex protein substrates to study protease activity. pnas.org However, the advent of solid-phase peptide synthesis in the 1960s revolutionized the field, allowing for the creation of short, well-defined peptide sequences to probe protease specificity. peptide.comnih.gov
Synthetic peptides are crucial for:
Mapping Protease Specificity: By creating libraries of peptides with varying amino acid sequences, researchers can determine the preferred cleavage sites of a particular protease. pnas.orgnih.govpnas.org
Developing Specific Substrates: Once a protease's preferred cleavage sequence is known, synthetic peptides can be designed as specific substrates for that enzyme, often with a fluorescent or colorimetric tag for easy detection of activity. siriusgenomics.comopenbiochemistryjournal.com
Designing Protease Inhibitors: By modifying the peptide sequence at the cleavage site, it is possible to create molecules that bind to the protease's active site but are not cleaved, thereby inhibiting the enzyme's activity. nih.gov
While Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala contains potential cleavage sites for various proteases due to the presence of amino acids like Arginine and Phenylalanine, there is no specific research in the available literature that documents its use as either a substrate or an inhibitor for any particular protease.
Overview of Key Academic Research Themes
Given the lack of specific research on Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala, it is not possible to outline key academic research themes directly related to this peptide. However, the broader field of peptide research is vibrant and encompasses numerous areas of investigation. creative-peptides.commdpi.com
Current research involving synthetic peptides, including decapeptides, often focuses on:
Antimicrobial Peptides: Designing novel peptides with the ability to kill bacteria, fungi, and other pathogens. nih.gov
Cell-Penetrating Peptides: Developing peptides that can carry therapeutic molecules across cell membranes.
Peptide-Based Therapeutics: Investigating the potential of peptides as drugs for a wide range of diseases, from metabolic disorders to cancer. peptidesciences.com
Biomaterials: Using peptides to create novel materials for tissue engineering and other biomedical applications.
While this compound is available to the scientific community, its specific contributions to these or any other research themes have not been documented in peer-reviewed publications. Its potential as a tool in biochemical and pharmaceutical research remains to be explored and reported.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C55H82N14O16 |
| Molecular Weight | 1195.32 g/mol |
| CAS Number | 117592-22-0 |
Data sourced from PubChem and commercial suppliers. sigmaaldrich.comnih.gov
Enzymatic Interactions and Mechanistic Studies of Thr Phe Gln Ala Tyr Pro Leu Arg Glu Ala
Substrate Specificity and Recognition by Retroviral Proteases
The sequence of Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala is of particular interest in the study of retroviral proteases, such as human immunodeficiency virus type 1 (HIV-1) protease, due to its embodiment of a recognizable cleavage site. The specificity of these proteases is crucial for the viral life cycle, as they are responsible for cleaving viral polyproteins into functional structural proteins and enzymes.
Identification of Specific Cleavage Sites (e.g., Tyr-Pro bond hydrolysis)
Retroviral proteases exhibit a distinct preference for cleaving peptide bonds between a tyrosine or phenylalanine residue and a proline residue. In the peptide this compound, the Tyr-Pro bond represents a canonical cleavage site for HIV-1 protease. The enzyme recognizes a sequence of amino acids spanning the P4 to P3' positions, with the scissile bond located between the P1 and P1' residues. For this peptide, the residues would be designated as follows:
| P4 | P3 | P2 | P1 | P1' | P2' | P3' |
| Ala | Gln | Phe | Tyr | Pro | Leu | Arg |
The hydrolysis of the Tyr-Pro bond is a critical step in the processing of certain viral polyproteins.
Kinetic Characterization of Enzyme-Peptide Interactions
While specific kinetic data for the cleavage of this compound by retroviral proteases are not extensively documented in publicly available literature, studies on analogous peptides provide valuable insights into the enzyme-substrate interactions. For instance, the enzymatic activity of HIV-1 protease has been characterized using a substrate modeled after the p17/p24 cleavage site in the HIV gag polyprotein, H-Val-Ser-Gln-Asn-Tyr-Pro-Ile-Val-OH. The kinetic parameters for the hydrolysis of this substrate were determined at pH 5.5, revealing a Vmax of 1.3 ± 0.2 µmol/(min·mg) and a KM of 2.0 ± 0.3 mM nih.gov. Another study utilizing a fluorogenic substrate, Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg, which also contains the Tyr-Pro cleavage site, reported kinetic constants for various HIV-1 subtypes mdpi.com. These studies indicate that peptides containing the Tyr-Pro motif are recognized and processed by HIV-1 protease with Michaelis constants (KM) typically in the millimolar range, suggesting a moderate affinity between the enzyme and these substrates nih.gov.
Below is an interactive table summarizing the kinetic parameters for a representative Tyr-Pro containing substrate.
| Substrate | Enzyme | KM (mM) | Vmax (µmol/(min·mg)) | kcat (s-1) | kcat/KM (M-1s-1) |
|---|---|---|---|---|---|
| H-Val-Ser-Gln-Asn-Tyr-Pro-Ile-Val-OH | HIV-1 Protease | 2.0 ± 0.3 | 1.3 ± 0.2 | - | - |
| Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg | HIV-1 Protease (Subtype B) | - | - | ~7-9 | - |
Influence of Adjacent Residues on Cleavage Efficiency
The efficiency of cleavage at the Tyr-Pro bond is significantly influenced by the amino acid residues flanking the scissile bond. The interactions between the substrate's side chains at the P2 and P2' positions and the corresponding S2 and S2' binding pockets of the protease are particularly critical. For substrates with a proline at the P1' position, the nature of the P2 residue plays a crucial role in determining the rate of hydrolysis. While extensive mutagenesis studies on the specific this compound sequence are not available, general principles of retroviral protease specificity suggest that the Gln at P3, Phe at P2, and Leu at P2' would all contribute to the binding affinity and catalytic efficiency. The specificity of HIV-1 protease is highly context-dependent, meaning the influence of a particular residue is a function of the surrounding amino acids researchgate.net.
Mechanisms of Protease Inhibition by this compound Analogues
The understanding of substrate specificity for peptides like this compound has been instrumental in the rational design of potent and specific protease inhibitors. These inhibitors are typically substrate analogues where the scissile Tyr-Pro peptide bond is replaced by a non-hydrolyzable isostere. This modification allows the inhibitor to bind to the active site of the protease with high affinity without being cleaved.
Several types of transition-state mimics have been incorporated into peptide sequences to inhibit HIV-1 protease. These include reduced amide isosteres (e.g., Phe-ψ[CH2N]-Pro), hydroxyethylene isosteres, and statine (B554654) analogues nih.govnih.gov. These modifications mimic the tetrahedral intermediate of peptide bond hydrolysis, thereby binding tightly to the active site aspartyl residues of the protease.
For example, substrate analogues of a heptapeptide (B1575542) containing a Tyr-Pro cleavage site were synthesized with various transition-state mimics. These analogues demonstrated competitive inhibition of HIV-1 protease with inhibition constants (Ki) in the nanomolar to micromolar range, representing a significant increase in affinity compared to the corresponding substrates nih.gov.
The following interactive table provides inhibition data for representative substrate analogue inhibitors of HIV-1 protease that target the Tyr-Pro cleavage site.
| Inhibitor Type | Modification at Scissile Bond | Ki |
|---|---|---|
| Substrate Analogue | Phe-ψ[CH2N]-Pro | 3690 nM |
| Substrate Analogue | Statine Analogue | - |
| Substrate Analogue | Hydroxyethylene Isostere | <10 nM |
| Pepstatin | - | 360 nM |
Broadening the Scope: Interaction with Other Biological Targets
Beyond its role as a substrate for retroviral proteases, the potential interaction of this compound with other biological targets is an area of ongoing investigation.
Receptor Binding Studies
A comprehensive search of the available scientific literature did not yield specific studies detailing the binding of the peptide this compound to any specific cellular receptors. While peptides containing motifs such as Arg-Gly-Asp (RGD) are well-known for their interaction with integrin receptors, and other short peptide sequences have been identified as ligands for a variety of receptors, no such activity has been documented for this particular decapeptide. The biological activity of peptides is highly dependent on their sequence and conformation, and further screening and experimental validation would be necessary to determine if this peptide has any affinity for cellular receptors.
Enzyme Modulation Beyond Proteases (e.g., potential antioxidant activities if identified)
No specific research data is currently available in the public domain regarding the modulation of enzymes other than proteases by the peptide this compound, nor have any studies been identified that specifically investigate its antioxidant activities.
Peptide Stability and Degradation Pathways of Thr Phe Gln Ala Tyr Pro Leu Arg Glu Ala
Intrinsic Factors Governing Peptide Stability
The primary sequence of a peptide is the most significant determinant of its stability. The specific arrangement of amino acids influences its conformation and susceptibility to degradation.
Impact of N-Terminal Gln Cyclization to Pyroglutamate
A common modification in many peptides is the cyclization of an N-terminal glutamine (Gln) residue to form pyroglutamic acid (pGlu). creative-biolabs.comacs.org This reaction occurs spontaneously, especially under neutral or acidic conditions, and can also be catalyzed by the enzyme glutaminyl cyclase. nih.govnih.gov The process involves a nucleophilic attack of the N-terminal α-amino group on the side-chain amide of the glutamine, resulting in the elimination of an ammonia (B1221849) molecule and the formation of a five-membered lactam ring. acs.org This conversion leads to a mass shift of -17 Da and can alter the peptide's charge, structure, and biological activity. creative-biolabs.com
For the peptide Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala, the N-terminal residue is Threonine (Thr), not Glutamine. Therefore, this specific peptide is not susceptible to N-terminal Gln cyclization. However, the internal glutamine residue can undergo deamidation, another significant degradation pathway, where the side-chain amide is hydrolyzed to a carboxylic acid, forming glutamic acid. wikipedia.orgnih.gov This deamidation process is generally slower for Gln than for asparagine (Asn) and is influenced by the adjacent amino acids, with Gln-Gly sequences showing the highest rates. mdpi.com
Chemical Degradation Routes in Research Environments
In typical research environments (e.g., in aqueous solution for assays), peptides are exposed to conditions that can cause chemical degradation. Key routes include:
Hydrolysis: The cleavage of peptide bonds by water is a primary degradation pathway. veeprho.com This reaction is highly dependent on pH and temperature, with cleavage often accelerated at acidic or basic pH. encyclopedia.pub Specific sequences, such as Asp-Pro or Asp-Gly, are particularly prone to hydrolysis. For the given peptide, the Glu-Ala and Arg-Glu bonds could be susceptible under certain pH conditions.
Deamidation: As mentioned, the internal Glutamine (Gln) residue can be deamidated to form Glutamic acid (Glu). wikipedia.orgresearchgate.net This introduces a negative charge and can alter the peptide's structure and function. The reaction proceeds via a cyclic glutarimide (B196013) intermediate and is influenced by pH, temperature, and the C-terminal adjacent residue. mdpi.com
To minimize these degradation pathways, peptides should be stored lyophilized at low temperatures (e.g., -20°C or -80°C). veeprho.com Once in solution, they should be kept at a stable pH, refrigerated, and used promptly.
Susceptibility to Enzymatic Proteolysis and In Vitro Half-Life
Peptides are highly susceptible to degradation by proteases, enzymes that cleave peptide bonds. ijpsjournal.com This is a major factor limiting their stability in biological systems and in vitro assays that may contain cellular extracts or serum. Proteases can be broadly classified as exopeptidases, which cleave at the ends of a peptide, and endopeptidases, which cleave within the sequence. nih.govacs.org
The susceptibility of this compound to proteolysis is dependent on its specific sequence:
Trypsin-like proteases: These enzymes cleave on the C-terminal side of positively charged residues, namely Arginine (Arg) and Lysine (B10760008). The presence of Arginine at position eight makes the Arg-Glu bond a likely target for cleavage by trypsin and similar enzymes. wikipedia.org
Chymotrypsin-like proteases: These enzymes preferentially cleave after large hydrophobic or aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan. wikipedia.org The Phe-Gln and Tyr-Pro bonds are potential cleavage sites for chymotrypsin (B1334515).
Resistance: The N-terminus (Thr) and the presence of Proline can confer some resistance to certain proteases. elsevierpure.comnih.gov
Advanced Strategies for Enhancing Peptide Stability in Research Applications
To overcome the inherent instability of peptides, several strategies have been developed to enhance their resistance to chemical and enzymatic degradation. nih.gov
| Strategy | Description | Potential Application to this compound |
|---|---|---|
| Amino Acid Substitution | Replacing natural L-amino acids with non-natural ones, such as D-amino acids or N-alkylated amino acids. D-amino acids are not recognized by most proteases. nih.govnovoprolabs.com | Replacing L-Arg with D-Arg could prevent cleavage by trypsin. Replacing L-Phe or L-Tyr with their D-isomers could block chymotrypsin activity. |
| Terminal Modifications | Acetylation of the N-terminus or amidation of the C-terminus can block the action of exopeptidases. creative-peptides.com | N-terminal acetylation (Ac-Thr...) and C-terminal amidation (...Ala-NH2) could prevent degradation by aminopeptidases and carboxypeptidases, respectively. |
| Cyclization | Creating a cyclic peptide through head-to-tail, side-chain-to-side-chain, or head-to-side-chain linkages. This restricts the peptide's conformation, making it less accessible to proteases. ijpsjournal.comcreative-peptides.com | The peptide could be cyclized, for example, by forming a lactam bridge between the side chains of Glu and a substituted Lys (if introduced into the sequence). |
| PEGylation | Covalent attachment of polyethylene (B3416737) glycol (PEG) chains. This increases the peptide's size and steric hindrance, shielding it from proteases and reducing renal clearance. creative-peptides.commdpi.com | A PEG chain could be attached to the N-terminus or a side chain (e.g., of a lysine if introduced) to increase hydrodynamic volume and stability. |
| Peptide Stapling | Introducing a synthetic brace ("staple") to lock the peptide into a specific secondary structure, often an α-helix, which can enhance stability and cell permeability. nih.gov | If the peptide has a helical propensity, hydrocarbon staples could be introduced between specific residues to maintain that conformation. |
By employing these strategies, researchers can develop analogues of this compound with significantly improved stability, making them more robust tools for a variety of in vitro and in vivo applications.
Rational Design with D-Amino Acid Analogues
A primary pathway for peptide degradation in vivo is enzymatic cleavage by proteases. These enzymes exhibit stereospecificity, primarily recognizing and hydrolyzing peptide bonds between L-amino acids. The substitution of one or more L-amino acids with their corresponding D-enantiomers can render the peptide significantly more resistant to proteolytic degradation. nih.govnih.govmdpi.comnbinno.com This strategy is based on the principle that the D-amino acid configuration is not recognized by the active site of common proteases, thereby preventing enzymatic cleavage at or near the site of substitution. nbinno.com
For the peptide this compound, strategic replacement of L-amino acids with their D-counterparts could be explored. The selection of which residues to substitute would ideally be informed by preliminary studies that identify the primary cleavage sites. For instance, if the peptide is found to be susceptible to cleavage at the C-terminal side of Phenylalanine (Phe) or Tyrosine (Tyr), substituting these with D-Phe or D-Tyr could be a logical first step. However, it is crucial to consider that such substitutions can also impact the peptide's conformation and, consequently, its biological activity. nih.gov A systematic D-amino acid scan, where each residue is individually replaced by its D-enantiomer, can help identify substitutions that enhance stability without compromising function.
| Original Peptide Sequence | Modified Peptide (Example) | Rationale for Modification | Anticipated Outcome |
| Thr-Phe -Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala | Thr-D-Phe -Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala | To prevent cleavage by chymotrypsin-like proteases that recognize large hydrophobic residues. | Increased half-life in serum. |
| Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg -Glu-Ala | Thr-Phe-Gln-Ala-Tyr-Pro-Leu-D-Arg -Glu-Ala | To inhibit cleavage by trypsin-like proteases that target basic residues. | Enhanced resistance to proteolytic degradation. |
Introduction of Conformational Constraints and Cyclization Strategies
Limiting the conformational flexibility of a peptide can also enhance its stability by pre-organizing it into its bioactive conformation and making it a poorer substrate for proteases. nih.govnih.gov Cyclization is a common and effective strategy to achieve this conformational constraint. nih.govresearchgate.net Two widely used methods for cyclization are the formation of disulfide bridges and lactam bridges.
To introduce a disulfide bridge into this compound, two non-essential amino acids in the sequence would need to be replaced with Cysteine (Cys) residues. The side chains of these Cysteine residues can then be oxidized to form a covalent disulfide bond. The optimal positions for Cysteine substitution would need to be carefully selected to ensure that the resulting cyclic peptide maintains its biological activity.
Lactam bridges offer another robust method for cyclization. This involves forming an amide bond between the side chains of an acidic amino acid (like Glutamic acid or Aspartic acid) and a basic amino acid (like Lysine or Ornithine). In the sequence Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu -Ala, the existing Glutamic acid at position 9 could potentially be used to form a lactam bridge with a Lysine substituted at another position, for example, by replacing Alanine at position 4.
| Cyclization Strategy | Example Modification of this compound | Description |
| Disulfide Bridge | Thr-Cys -Gln-Ala-Tyr-Pro-Leu-Arg-Cys -Ala | Replacement of Phe at position 2 and Glu at position 9 with Cysteine to allow for the formation of a disulfide bond. |
| Lactam Bridge | Thr-Phe-Gln-Lys -Tyr-Pro-Leu-Arg-Glu -Ala | Replacement of Ala at position 4 with Lysine to form an amide bond between the side chains of Lys4 and Glu9. |
Amide Bond Isostere Replacement for Proteolytic Resistance
Another advanced strategy to confer proteolytic resistance is the replacement of a scissile amide bond with an isostere that mimics the geometry of the peptide bond but is not susceptible to enzymatic hydrolysis. nih.govmdpi.com Amide bond isosteres are structural mimics of the amide functional group that are designed to be more stable. nih.govcambridgemedchemconsulting.com
| Original Amide Bond | Isosteric Replacement | Chemical Structure of Isostere | Expected Impact on Stability |
| -CO-NH- | Reduced Amide | -CH₂-NH- | High resistance to proteolysis. |
| -CO-NH- | Thioamide | -CS-NH- | Increased stability. |
| -CO-NH- | 1,2,3-Triazole | (Ring Structure) | Significant enhancement of metabolic stability. cambridgemedchemconsulting.com |
Alanine and D-Amino Acid Scanning for Stability Optimization
Alanine scanning is a powerful technique used to identify key residues within a peptide that are critical for its biological function. genscript.comproteogenix.sciencepepdd.com This involves systematically replacing each amino acid in the sequence (except for existing alanines) with Alanine and then assessing the biological activity of the resulting analogues. genscript.com Alanine is chosen because its small, neutral side chain is unlikely to introduce significant steric or electronic perturbations, thus allowing for an assessment of the importance of the original side chain. proteogenix.science By identifying which residues can be substituted without a significant loss of activity, it is possible to pinpoint non-essential positions that can be modified to improve stability.
Once the non-essential residues in this compound have been identified through Alanine scanning, these positions can be targeted for modifications aimed at enhancing stability, such as D-amino acid substitution. A D-amino acid scan at these non-critical positions can then be performed to identify analogues with improved proteolytic resistance while retaining biological activity. biorxiv.org This combined approach allows for a systematic optimization of the peptide's stability without disrupting the residues essential for its function.
| Position in Peptide | Original Residue | Alanine Substitution | Hypothetical Activity Change | Interpretation | Potential for D-Amino Acid Substitution |
| 1 | Threonine | Alanine | Moderate decrease | Side chain is moderately important for activity. | Low |
| 2 | Phenylalanine | Alanine | Significant decrease | Phenylalanine is critical for activity. | Very Low |
| 3 | Glutamine | Alanine | Minor decrease | Glutamine is not critical for activity. | High |
| 5 | Tyrosine | Alanine | Significant decrease | Tyrosine is critical for activity. | Very Low |
| 7 | Leucine | Alanine | Minor decrease | Leucine is not critical for activity. | High |
| 8 | Arginine | Alanine | Significant decrease | Arginine is critical for activity. | Very Low |
| 9 | Glutamic Acid | Alanine | Moderate decrease | Side chain is moderately important for activity. | Low |
Computational and in Silico Investigations of Thr Phe Gln Ala Tyr Pro Leu Arg Glu Ala
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of the peptide Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala, molecular docking simulations would be employed to predict its binding mode and affinity to a specific biological target, such as a receptor or enzyme.
The process involves computationally placing the peptide into the binding site of a target protein. A scoring function is then used to estimate the strength of the interaction, often represented as a binding energy or score. Lower binding energies typically indicate a more stable complex and a higher binding affinity.
Hypothetical Docking Study Parameters for this compound:
| Parameter | Description | Example Software |
| Peptide Structure | A 3D model of this compound, often generated using molecular modeling software. | ChemDraw, Avogadro |
| Target Receptor | The crystal structure or a homology model of the target protein, typically retrieved from the Protein Data Bank (PDB). | AutoDock, Glide |
| Binding Site | A defined region on the target receptor where the peptide is expected to bind. | PyMOL, UCSF Chimera |
| Scoring Function | An algorithm that calculates the binding energy based on factors like electrostatic and van der Waals interactions. | AutoDock Vina, GoldScore |
Detailed research findings from such simulations would provide insights into the specific amino acid residues of both the peptide and the target that are crucial for the interaction. This information is invaluable for understanding the peptide's mechanism of action and for designing more potent analogues.
Molecular Dynamics Simulations for Conformational Landscape and Flexibility Analysis
While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view of the peptide and its complex with a target over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules to simulate their movements.
For this compound, MD simulations could be used to:
Explore its conformational landscape in different environments (e.g., in water or a membrane-like environment).
Analyze its flexibility and the movement of its constituent amino acids.
Investigate the stability of the peptide-target complex predicted by molecular docking.
Typical Outputs of an MD Simulation for this compound:
| Analysis Type | Information Gained |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the peptide's backbone atoms over time, indicating conformational stability. |
| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the peptide. |
| Radius of Gyration (Rg) | Provides insight into the compactness of the peptide's structure over the course of the simulation. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds, which are crucial for maintaining the peptide's structure and its interaction with the target. |
These simulations provide a deeper understanding of the peptide's behavior at an atomic level, which is critical for interpreting experimental results and guiding further research.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Peptide Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For peptides like this compound, QSAR can be a powerful tool for rational design.
A QSAR study would involve:
Data Collection: Gathering a dataset of peptides with known biological activities that are structurally related to this compound.
Descriptor Calculation: Quantifying the physicochemical properties of these peptides using molecular descriptors. These can include properties like hydrophobicity, molecular weight, and electronic properties.
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that correlates the descriptors with biological activity.
Model Validation: Testing the predictive power of the model using an external set of peptides not used in the model building process.
Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized peptide sequences, thereby guiding the design of more potent and selective analogues of this compound.
Quantum-Chemical Descriptions of Peptide Bond Formation Propensity
Quantum chemistry calculations can provide a highly detailed understanding of the electronic structure of molecules and the energetics of chemical reactions. In the context of peptides, these methods can be used to study the propensity of peptide bond formation between different amino acids.
While a specific study on this compound is not available, general quantum-chemical studies have investigated the formation of peptide bonds. These studies often calculate parameters like the activation energy and reaction enthalpy for the condensation reaction between two amino acids.
Key Quantum-Chemical Parameters in Peptide Bond Formation:
| Parameter | Description |
| Activation Energy (Ea) | The minimum energy required for the peptide bond formation reaction to occur. |
| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. A negative value indicates an exothermic reaction. |
| Gibbs Free Energy (ΔG) | The overall energy change of the reaction, which determines its spontaneity. |
By applying these computational methods to the specific dipeptide pairs within the this compound sequence, one could theoretically assess the relative ease of synthesis for different segments of the peptide.
Predictive Algorithms for Peptide Activity and Stability Based on Sequence Analysis
A variety of predictive algorithms, often based on machine learning, have been developed to forecast the biological activity and stability of peptides based solely on their amino acid sequence. These tools are trained on large datasets of peptides with experimentally determined properties.
For this compound, one could use such algorithms to predict a range of properties, including:
Antimicrobial activity: Predicting if the peptide is likely to have antibacterial or antifungal properties.
Cell-penetrating ability: Assessing the likelihood of the peptide to cross cell membranes.
Bioavailability and half-life: Estimating the stability of the peptide in biological systems.
Toxicity: Predicting potential adverse effects.
Examples of Predictive Algorithms and Their Applications:
| Algorithm Type | Predicted Property | Relevance to Peptide Research |
| Support Vector Machines (SVM) | Antimicrobial activity, anticancer activity | High-throughput screening of peptide libraries for therapeutic potential. |
| Artificial Neural Networks (ANN) | Subcellular localization, post-translational modifications | Understanding the biological fate and function of the peptide. |
| Random Forests | Binding affinity, enzyme inhibition | Guiding the selection of promising peptide candidates for further experimental testing. |
These predictive tools offer a rapid and cost-effective way to screen large numbers of peptide sequences and prioritize those with the most promising characteristics for further investigation.
Biochemical and Immunological Research Applications of Thr Phe Gln Ala Tyr Pro Leu Arg Glu Ala
Utility as a Standard Substrate in In Vitro Protease Assays
There is no published evidence to suggest that Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala is used as a standard substrate in in vitro protease assays. Protease substrates are typically designed with specific cleavage sites for particular enzymes, often incorporating fluorescent or chromogenic reporters for activity measurement. Without experimental data, the susceptibility of the peptide bonds within this sequence to cleavage by known proteases is undetermined.
Applications in Immunological Research for Epitope Mapping or Antibody Generation
There is no information available regarding the use of this compound in epitope mapping or for the generation of antibodies. Peptides used for these purposes are typically derived from known protein antigens and are selected based on their predicted immunogenicity. The origin and immunological relevance of this specific peptide sequence are not documented.
Screening for Novel In Vitro Biological Activities (e.g., antioxidant, immunomodulatory properties)
No studies have been published that screen this compound for in vitro biological activities such as antioxidant or immunomodulatory properties. While some of its constituent amino acids, such as Tyrosine and Phenylalanine, are known to contribute to the antioxidant potential of peptides, the activity of the full sequence has not been experimentally evaluated. Similarly, there is no data on its potential effects on immune cells or related pathways.
Future Perspectives and Emerging Avenues in Thr Phe Gln Ala Tyr Pro Leu Arg Glu Ala Research
The decapeptide Thr-Phe-Gln-Ala-Tyr-Pro-Leu-Arg-Glu-Ala, a sequence of ten amino acids, represents a class of molecules with significant, yet largely untapped, potential in biochemical and therapeutic research. moleculardepot.com While its specific biological function is not widely characterized, the future of research into this and similar peptides is being shaped by rapid technological advancements. These emerging avenues promise to accelerate the journey from sequence discovery to functional understanding and application, leveraging innovations in synthesis, computational design, biological screening, and structural analysis.
Q & A
Q. How can this peptide be integrated into drug delivery systems without compromising its activity?
- Methodological Answer :
- Strategy 1 : Conjugate with targeting moieties (e.g., antibodies) via click chemistry, ensuring conjugation sites avoid active residues.
- Strategy 2 : Encapsulate in stimuli-responsive nanoparticles (e.g., pH-sensitive polymers) for controlled release.
- Validation : Compare in vitro cytotoxicity and in vivo biodistribution profiles pre- and post-formulation .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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